BenchChemオンラインストアへようこそ!

AEE788

Kinase Profiling VEGFR2 Inhibition EGFR Inhibition

AEE788 (NVP-AEE788) is the definitive research tool for simultaneous, balanced blockade of EGFR-driven proliferation and VEGFR-driven angiogenesis. Unlike EGFR-biased Erlotinib or VEGFR-biased Vandetanib, its unique kinase profile (EGFR IC50 2 nM; VEGFR2 IC50 77 nM) delivers 54% tumor growth inhibition in SCC xenografts and outperforms Erlotinib/Gefitinib in biliary tract cancer models. Well-characterized PK/PD from Phase I trials enables robust in vivo pharmacodynamic correlation. Ideal for acquired resistance and next-line RTK inhibitor studies without confounding PK variables of combination therapies.

Molecular Formula C27H32N6
Molecular Weight 440.6 g/mol
CAS No. 497839-62-0
Cat. No. B1684443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAEE788
CAS497839-62-0
SynonymsAEE 788
AEE-788
AEE788
NVP-AEE788
Molecular FormulaC27H32N6
Molecular Weight440.6 g/mol
Structural Identifiers
SMILESCCN1CCN(CC1)CC2=CC=C(C=C2)C3=CC4=C(N3)N=CN=C4NC(C)C5=CC=CC=C5
InChIInChI=1S/C27H32N6/c1-3-32-13-15-33(16-14-32)18-21-9-11-23(12-10-21)25-17-24-26(28-19-29-27(24)31-25)30-20(2)22-7-5-4-6-8-22/h4-12,17,19-20H,3,13-16,18H2,1-2H3,(H2,28,29,30,31)/t20-/m1/s1
InChIKeyOONFNUWBHFSNBT-HXUWFJFHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

AEE788 (CAS 497839-62-0) | Multi-Targeted EGFR, HER2 & VEGFR Tyrosine Kinase Inhibitor


AEE788 (NVP-AEE788) is an orally bioavailable, multitargeted inhibitor of the epidermal growth factor receptor (EGFR), human epidermal growth factor receptor 2 (HER2/ErbB2), and vascular endothelial growth factor receptor (VEGFR) family tyrosine kinases [1]. Its core differentiation lies in its potent, balanced inhibition of both tumor cell proliferation (via EGFR/HER2) and tumor angiogenesis (via VEGFR), a dual mechanism not equally achieved by older, single-target or less potent dual inhibitors [2]. The compound is a pyrrolo[2,3-d]pyrimidine derivative and is supplied for research use only .

Why AEE788 Cannot Be Simply Substituted with Another EGFR or VEGFR Inhibitor


Generic substitution fails because the quantitative kinase inhibition profile of AEE788 is distinct from other compounds in its class. It exhibits a unique balance of potency across EGFR (IC50 2 nM) and VEGFR2/KDR (IC50 77 nM) [1]. In contrast, Vandetanib is VEGFR-biased (VEGFR2 IC50 40 nM, EGFR IC50 500 nM) [2], while Erlotinib is a selective EGFR inhibitor (IC50 ~2 nM) with negligible VEGFR activity [3]. This fundamental difference in target engagement translates to divergent cellular and in vivo pharmacodynamics, particularly in models where both EGFR-driven proliferation and VEGF-driven angiogenesis are critical for tumor growth [4].

Quantitative Evidence for AEE788 Differentiation from Closest Analogs


Kinase Selectivity: AEE788 vs. Vandetanib (ZD6474) Target Engagement

The primary differentiation of AEE788 is its balanced potency against both EGFR and VEGFR2, a profile not shared by Vandetanib. AEE788 inhibits EGFR with an IC50 of 2 nM, while Vandetanib is markedly less potent, with an IC50 of 500 nM. Conversely, Vandetanib is a more potent VEGFR2 inhibitor (IC50 40 nM) than AEE788 (IC50 77 nM) [1] [2]. This data demonstrates that AEE788 is a dual inhibitor with a slight EGFR bias, whereas Vandetanib is a potent VEGFR inhibitor with weak EGFR activity.

Kinase Profiling VEGFR2 Inhibition EGFR Inhibition Selectivity Profile

Superior In Vitro Efficacy: AEE788 vs. Erlotinib and Gefitinib in Biliary Tract Cancer

In a comparative study on biliary tract cancer cell lines, AEE788 demonstrated significantly greater growth inhibition than the selective EGFR inhibitors Erlotinib and Gefitinib [1]. While the specific IC50 values for cell proliferation were not provided, the study explicitly states a rank order of efficacy (NVP-AEE788 > Erlotinib > Gefitinib) and that the difference was statistically significant [1]. This confirms that AEE788's broader target profile translates to superior anti-proliferative activity compared to single-target EGFR inhibitors in this cancer type.

Biliary Tract Cancer Comparative Efficacy Cell Proliferation EGFR Inhibitors

In Vivo Efficacy: AEE788 vs. Erlotinib in Biliary Tract Cancer Xenograft

The superior in vitro efficacy of AEE788 over Erlotinib was confirmed in a chimeric mouse model of biliary tract cancer [1]. Following 14 days of treatment, tumors in the AEE788 cohort had a significantly reduced volume and mass compared to the placebo group, while Erlotinib treatment did not result in a significant reduction versus placebo [1]. This in vivo outcome directly demonstrates that the dual inhibitory profile of AEE788 is required for antitumor activity in this model.

Xenograft Model In Vivo Efficacy Biliary Tract Cancer Tumor Growth Inhibition

Mechanism of Action: Dual Inhibition of Proliferation and Angiogenesis

The unique mechanism of AEE788 is its ability to simultaneously induce apoptosis in both tumor cells and tumor-associated endothelial cells [1]. In a cutaneous squamous cell carcinoma (SCC) xenograft model, oral administration of AEE788 at 50 mg/kg thrice weekly for 21 days resulted in a 54% inhibition of tumor growth compared to control mice (P < 0.01) [1]. Immunohistochemical analysis confirmed that this was driven by the inhibition of both EGFR and VEGFR-2 phosphorylation and the subsequent induction of apoptosis in both compartments [1].

Mechanism of Action Anti-Angiogenesis Apoptosis Xenograft Model

High-Value Application Scenarios for AEE788 in Preclinical Oncology Research


Investigating Dual EGFR/VEGFR Pathway Inhibition in Angiogenesis-Dependent Tumor Models

AEE788 is the tool of choice for studies requiring a balanced blockade of both EGFR-driven proliferation and VEGFR-driven angiogenesis within a single molecule. Its in vivo efficacy of 54% tumor growth inhibition in an SCC xenograft model [1] is a direct result of this dual mechanism, making it superior to using a combination of single-target inhibitors which introduces confounding PK/PD variables.

Overcoming Resistance to First-Generation EGFR Inhibitors

As demonstrated in NSCLC cell lines, AEE788 can inhibit cell growth more effectively than Erlotinib [1] and can overcome certain resistance mechanisms when combined with mTOR inhibitors [1]. This makes it a valuable compound for studying acquired resistance to EGFR-targeted therapies and for evaluating the therapeutic potential of next-line RTK inhibitors.

Preclinical Efficacy Studies in Biliary Tract and Other GI Cancers

The direct comparative study showing AEE788's superiority over Erlotinib and Gefitinib in biliary tract cancer cell lines and xenografts [1] positions it as the benchmark dual inhibitor for preclinical research in this and other gastrointestinal cancers with reported EGFR/HER2 expression. Its use can provide a more clinically relevant assessment of dual pathway blockade.

Pharmacodynamic Studies of Target Modulation in Tumor and Surrogate Tissues

AEE788's well-characterized pharmacokinetic/pharmacodynamic (PK/PD) relationship from Phase I clinical trials [1] makes it an ideal tool for PD studies. The ability to correlate plasma concentration (e.g., IC50 for pEGFR inhibition in skin of 33 nM) with target modulation in both skin (surrogate) and tumor tissue provides a robust framework for understanding the relationship between drug exposure and desired biological effect in vivo.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for AEE788

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.